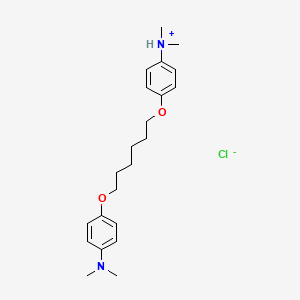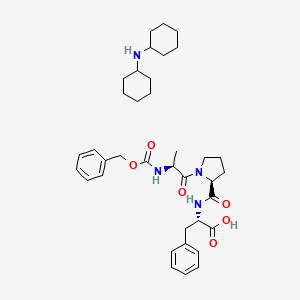
N-Cbz-ala-pro-phe dicyclohexylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cbz-ala-pro-phe dicyclohexylammonium, also known as N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-phenylalanine-N-cyclohexylcyclohexanamine (1:1), is a compound with the molecular formula C₃₇H₅₂N₄O₆ and a molecular weight of 648.832 g/mol . This compound is a derivative of amino acids and is often used in peptide synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-ala-pro-phe dicyclohexylammonium typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Formation of the Ammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the peptide with dicyclohexylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions
N-Cbz-ala-pro-phe dicyclohexylammonium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Deprotection: The Cbz protecting groups can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with TFA.
Major Products Formed
Hydrolysis: Yields the corresponding amino acids.
Deprotection: Produces the free peptide without the Cbz protecting groups.
Coupling: Forms longer peptide chains.
科学研究应用
N-Cbz-ala-pro-phe dicyclohexylammonium has several scientific research applications, including:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings
作用机制
The mechanism of action of N-Cbz-ala-pro-phe dicyclohexylammonium involves its role as a peptide intermediate. The compound interacts with various enzymes and receptors in biological systems, facilitating the formation of peptide bonds and the assembly of larger peptide structures. The molecular targets and pathways involved include proteases and peptidases that recognize and cleave specific peptide sequences .
相似化合物的比较
Similar Compounds
- N-Cbz-ala-gly-phe dicyclohexylammonium
- N-Cbz-ala-leu-phe dicyclohexylammonium
- N-Cbz-ala-val-phe dicyclohexylammonium
Uniqueness
N-Cbz-ala-pro-phe dicyclohexylammonium is unique due to its specific amino acid sequence, which includes alanine, proline, and phenylalanine. This sequence imparts distinct chemical and biological properties, making it suitable for specific applications in peptide synthesis and research .
属性
分子式 |
C37H52N4O6 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1 |
InChI 键 |
QWFAAMRJWHCXNH-KXGBIOHPSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


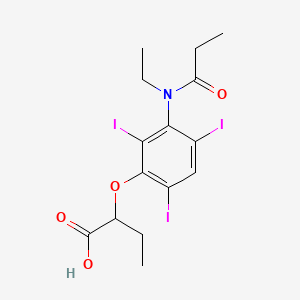
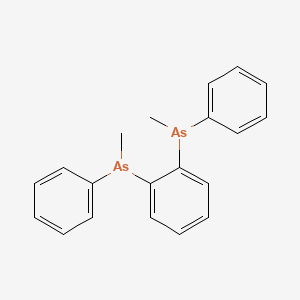
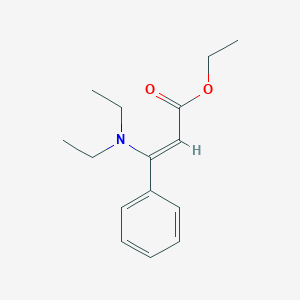
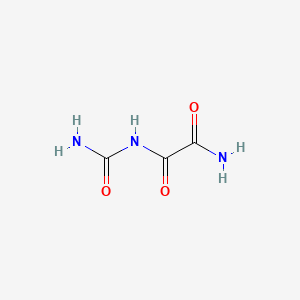
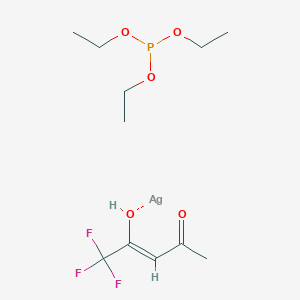

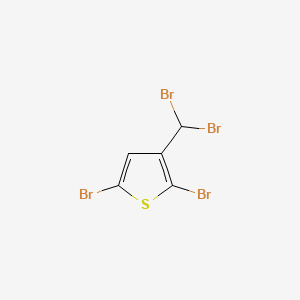
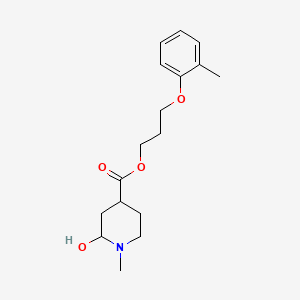
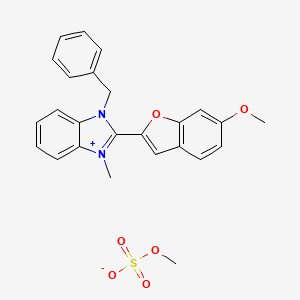

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
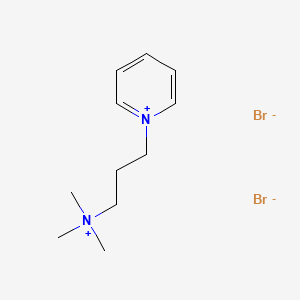
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
